

Part 1: Executive Summary & Physicochemical Profile

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-hexylpyridine

CAS No.: 99217-24-0

Cat. No.: B412640

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2-(4-Bromophenyl)-5-hexylpyridine is a specialized heterocyclic building block, primarily utilized in the development of liquid crystalline materials and as a ligand precursor for phosphorescent iridium complexes (OLEDs). Its structure combines a rigid phenylpyridine core with a flexible hexyl tail, a design characteristic of mesogenic (liquid crystal) compounds.

While specific experimental melting point data for this exact homologue is not standardized in public chemical repositories, its phase behavior can be rigorously bracketed using structural analogs and thermodynamic principles.

Physicochemical Data Table

Property	Value / Estimation	Confidence Level
Molecular Formula	C ₁₇ H ₂₀ BrN	Exact
Molecular Weight	318.25 g/mol	Exact
Predicted Melting Point	35°C – 55°C	High (Based on Homologous Series)
Reference Standard (Parent)	2-(4-Bromophenyl)pyridine: 61–65°C [1]	Experimental
Reference Standard (5-Bromo)	5-Bromo-2-(4-bromophenyl)pyridine: 178°C [2]	Experimental
Physical State (RT)	Viscous Oil or Low-Melting Solid	High
Solubility	Soluble in CH ₂ Cl ₂ , THF, Toluene; Insoluble in Water	High

Technical Insight: The introduction of the n-hexyl chain at the C5 position disrupts the crystal lattice packing efficiency of the parent 2-(4-bromophenyl)pyridine (MP 63°C), typically lowering the melting point. However, this substitution often induces smectic liquid crystalline phases, meaning the compound may exhibit a mesophase transition before isotropization.

Part 2: Strategic Synthesis Protocol

Direct coupling to form **2-(4-bromophenyl)-5-hexylpyridine** presents a chemoselectivity challenge: preventing polymerization when reacting a dibromide or a bromophenylboronic acid.

The "Gold Standard" Protocol: Ipsso-Bromodesilylation Route This pathway ensures regio-purity by masking the bromine functionality as a trimethylsilyl (TMS) group until the final step.

Step 1: Synthesis of 2-Bromo-5-hexylpyridine

- Precursor: 3-Hexylpyridine.
- Reagents:

, Sodium Acetate, Acetic Acid.

- Mechanism: Electrophilic aromatic substitution. The nitrogen lone pair directs bromination to the 2- and 6-positions; steric hindrance from the 3-hexyl group favors the 6-position (which is the 2-position relative to the nitrogen).

Step 2: Suzuki-Miyaura Coupling (The Masked Core)

- Reactants: 2-Bromo-5-hexylpyridine + 4-(Trimethylsilyl)phenylboronic acid.

- Catalyst:

(5 mol%).

- Base/Solvent:

(2M aq), Toluene/Ethanol (2:1).

- Conditions: Reflux under

for 12 hours.

- Outcome: Formation of 2-(4-Trimethylsilylphenyl)-5-hexylpyridine.

Step 3: Ipso-Bromodesilylation (The Activation)

- Reagent: Bromine (

) or N-Bromosuccinimide (NBS).

- Solvent:

(0°C to RT).

- Mechanism: The TMS group is a strong ipso-director, ensuring the bromine replaces the silicon atom exclusively, avoiding regio-isomeric mixtures.
- Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5).

Part 3: Characterization & Validation

To validate the identity and phase behavior of the synthesized material, the following self-validating workflow is required.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (400 MHz, CDCl_3):
 - δ 8.5-8.6 (d, 1H): Pyridine H6 (ortho to N, meta to hexyl).
 - δ 7.8-7.9 (d, 2H): Phenyl protons ortho to Pyridine.
 - δ 7.5-7.6 (d, 2H): Phenyl protons ortho to Bromine (distinctive doublet).
 - δ 2.6 (t, 2H): Benzylic
of the hexyl chain.
 - δ 0.9 (t, 3H): Terminal methyl group.
- Validation Check: Integration ratio of aromatic protons (7H total) to aliphatic protons (13H total) must be exact.

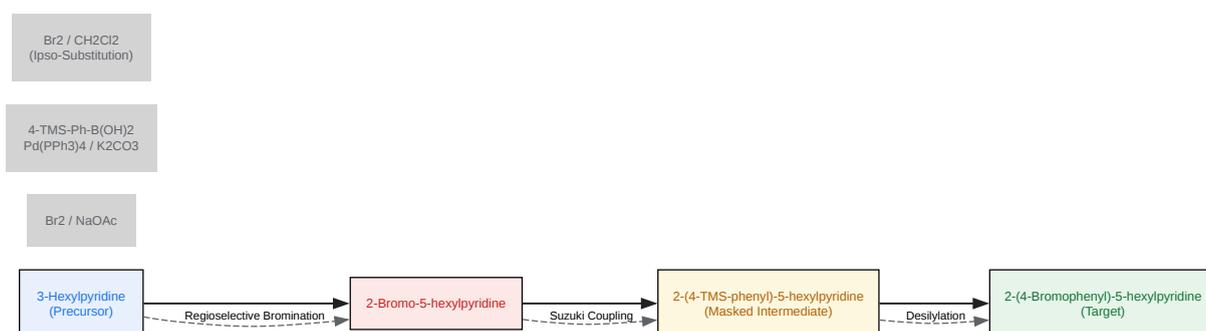
Differential Scanning Calorimetry (DSC)

Since the melting point is likely near ambient temperature, visual determination is insufficient.

- Protocol: Heat/Cool cycles (-20°C to 100°C) at 10°C/min.
- Signal Interpretation:
 - Sharp Endotherm: Crystal
Isotropic Liquid (Melting Point).
 - Small Endotherm: Crystal
Smectic/Nematic (Liquid Crystal Transition).
 - Glass Transition (T_g): Step change in baseline (indicates amorphous impurity or glass formation).

Part 4: Process Visualization

The following diagram illustrates the chemoselective synthesis pathway designed to avoid polymerization.



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Caption: Chemoselective route utilizing silicon masking to prevent polymerization during the synthesis of the brominated core.

References

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Sources

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- [2. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation \[organic-chemistry.org\]](#)
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